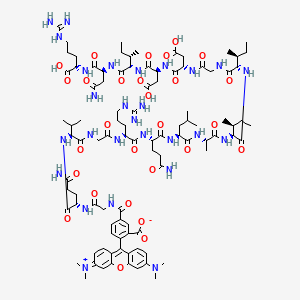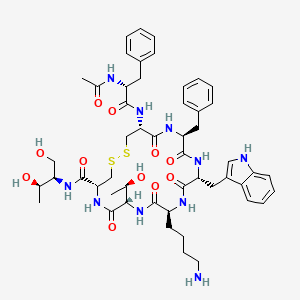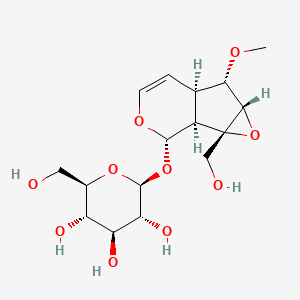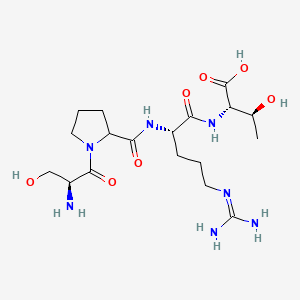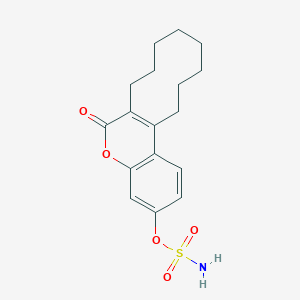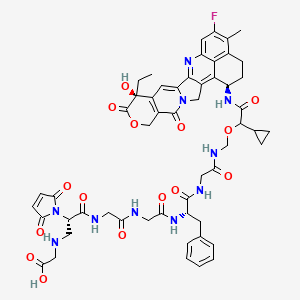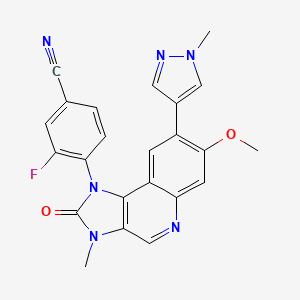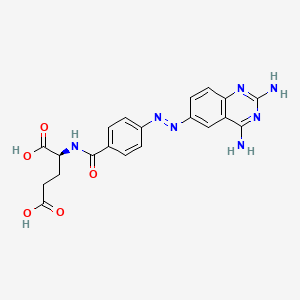
Phototrexate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phototrexate is a photochromic antifolate drug developed at the Institute for Bioengineering of Catalonia. It is a photopharmacological agent that acts as a light-regulated inhibitor of the enzyme dihydrofolate reductase. This compound is a photoisomerizable structural analogue of the chemotherapy agent methotrexate. The pharmacological effects of this compound can be switched on and off by ultraviolet A and visible light, respectively. It is almost inactive in its trans configuration while it behaves as a potent antifolate in its cis configuration .
Méthodes De Préparation
Phototrexate is synthesized through a series of chemical reactions involving the incorporation of a diazene stereogenic unit into the structure of methotrexate. The synthetic route typically involves the following steps:
Formation of the diazene unit: This step involves the reaction of 2,4-diaminoquinazoline with a suitable diazotizing agent to form the diazene intermediate.
Coupling with benzoyl chloride: The diazene intermediate is then coupled with benzoyl chloride to form the diazenylbenzoyl derivative.
The reaction conditions for these steps typically involve the use of organic solvents such as dimethyl sulfoxide and the reactions are carried out at room temperature. Industrial production methods for this compound would involve scaling up these reactions and optimizing the reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Phototrexate undergoes several types of chemical reactions, including:
Photoisomerization: this compound can switch between its cis and trans configurations upon exposure to ultraviolet A and visible light, respectively.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common compared to its photoisomerization.
Substitution Reactions: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include diazotizing agents, benzoyl chloride, and various amines. The major products formed from these reactions are the cis and trans isomers of this compound, as well as various substituted derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
Phototrexate exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is involved in the synthesis of tetrahydrofolate, which is essential for the synthesis of nucleotides and DNA. By inhibiting dihydrofolate reductase, this compound disrupts DNA synthesis and cell proliferation. The inhibition of dihydrofolate reductase by this compound is regulated by light, with the cis configuration being a potent inhibitor and the trans configuration being almost inactive .
Comparaison Avec Des Composés Similaires
Phototrexate is similar to other antifolate drugs such as methotrexate, aminopterin, and trimethoprim. this compound is unique in its ability to switch between active and inactive forms upon exposure to light. This light-regulated activity allows for precise control over its pharmacological effects, making it a promising candidate for targeted chemotherapy .
Similar compounds include:
Methotrexate: A widely used chemotherapeutic agent that inhibits dihydrofolate reductase.
Aminopterin: An antifolate drug similar to methotrexate but with a different chemical structure.
Trimethoprim: An antibiotic that also inhibits dihydrofolate reductase but is used primarily for bacterial infections.
This compound’s unique photoisomerizable property sets it apart from these other compounds, offering potential advantages in terms of targeted therapy and reduced side effects.
Propriétés
Numéro CAS |
2268033-83-4 |
|---|---|
Formule moléculaire |
C20H19N7O5 |
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2,4-diaminoquinazolin-6-yl)diazenyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19N7O5/c21-17-13-9-12(5-6-14(13)24-20(22)25-17)27-26-11-3-1-10(2-4-11)18(30)23-15(19(31)32)7-8-16(28)29/h1-6,9,15H,7-8H2,(H,23,30)(H,28,29)(H,31,32)(H4,21,22,24,25)/t15-/m0/s1 |
Clé InChI |
IODLJULYGHWOLC-HNNXBMFYSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N=NC2=CC3=C(C=C2)N=C(N=C3N)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N=NC2=CC3=C(C=C2)N=C(N=C3N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)


